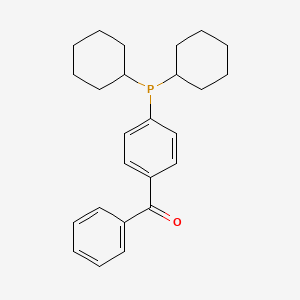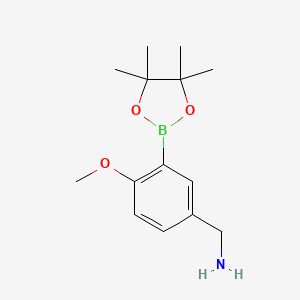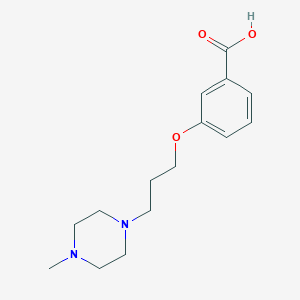
Dicarbonylrhodium(I) 2,4-pentanedionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonylrhodium(I) 2,4-pentanedionate, also known as (Acetylacetonato)dicarbonylrhodium(I), is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It is a coordination complex where the rhodium center is bonded to two carbonyl (CO) groups and one 2,4-pentanedionate ligand. This compound is of significant interest in the field of organometallic chemistry due to its versatile reactivity and applications in catalysis.
準備方法
Synthetic Routes and Reaction Conditions
Dicarbonylrhodium(I) 2,4-pentanedionate can be synthesized through the reaction of rhodium trichloride with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I) by carbon monoxide. The general reaction is as follows:
RhCl3+C5H8O2+2CO→Rh(CO)2(C5H7O2)+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Dicarbonylrhodium(I) 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and acetylacetonate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
科学的研究の応用
Dicarbonylrhodium(I) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydroformylation, carbonylation, and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of dicarbonylrhodium(I) 2,4-pentanedionate involves the coordination of the rhodium center to substrates, facilitating various catalytic processes. The carbonyl and acetylacetonate ligands play a crucial role in stabilizing the rhodium center and enabling its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrate being catalyzed.
類似化合物との比較
Similar Compounds
Dicarbonylrhodium(I) chloride: Rh(CO)₂Cl
Dicarbonylrhodium(I) acetate: Rh(CO)₂(OAc)
Dicarbonylrhodium(I) triphenylphosphine: Rh(CO)₂(PPh₃)
Uniqueness
Dicarbonylrhodium(I) 2,4-pentanedionate is unique due to its combination of carbonyl and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions, distinguishing it from other rhodium complexes with different ligands.
特性
分子式 |
C7H8O4Rh |
|---|---|
分子量 |
259.04 g/mol |
IUPAC名 |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
InChIキー |
GGRQQHADVSXBQN-FHJHGPAASA-N |
異性体SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |
正規SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)

![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)




![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)





